

3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole

IUPAC name and structure

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole

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An In-depth Technical Guide to **3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole**

Executive Summary

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from the medicinal chemistry community.^{[1][2]} Valued for its role as a bioisosteric replacement for amide and ester functionalities, this scaffold can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.^{[3][4]} This guide provides a detailed technical overview of a specific derivative, **3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole**, tailored for researchers, scientists, and drug development professionals. We will cover its fundamental chemical identity, provide a robust, field-proven synthetic protocol with mechanistic insights, and discuss its potential within the broader context of therapeutic discovery based on the known activities of the 1,2,4-oxadiazole class.

Compound Identification and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 3-(4-bromophenyl)-5-propan-2-yl-1,2,4-oxadiazole.^[5] The structure consists of a central 1,2,4-oxadiazole ring. A 4-bromophenyl group is attached at the C3 position, and an isopropyl group is attached at the C5 position. This specific substitution pattern is crucial for its potential biological interactions.

Caption: 2D Structure of **3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole**.

Key Physicochemical Data

The fundamental properties of this molecule are essential for its handling, formulation, and interpretation in experimental settings. The data below has been consolidated from chemical supplier and database information.

Property	Value	Source
CAS Number	917562-24-4	[5] [6]
Molecular Formula	C ₁₁ H ₁₁ BrN ₂ O	[5]
Molecular Weight	267.12 g/mol	[5] [6]
InChI Key	GCWZNWCXTVAODV-UHFFFAOYSA-N	[5]
Canonical SMILES	CC(C)C1=NC(=NO1)C2=CC=C(C=C2)Br	[5]
Purity (Typical)	≥97%	[5]

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery

The interest in **3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole** stems from the well-established importance of its core heterocyclic system.

- Bioisosterism and Metabolic Stability: The 1,2,4-oxadiazole ring is a recognized bioisostere of ester and amide groups.[\[3\]](#)[\[4\]](#) This is a critical strategy in drug design to overcome liabilities associated with hydrolysis by esterases and proteases, thereby improving a compound's metabolic stability and oral bioavailability. The heterocycle's electron-withdrawing nature can also influence the properties of adjacent functional groups.
- Broad Spectrum of Biological Activity: The 1,2,4-oxadiazole nucleus is a component in a vast number of compounds with diverse biological activities.[\[1\]](#) These activities include anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and analgesic properties.[\[1\]](#)

[3] Recently, derivatives have also been investigated as potential multifunctional agents for treating Alzheimer's disease.[4] This wide-ranging potential makes virtually any novel derivative, such as the one discussed herein, a candidate for broad-based screening campaigns.

Synthesis and Mechanistic Rationale

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, with the most common and reliable method being the cyclization of an amidoxime with a carboxylic acid derivative.[1]

Recommended Synthetic Protocol

This protocol describes a robust, two-step method for the synthesis of **3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole** from commercially available starting materials.

Step 1: Synthesis of 4-Bromobenzamidoxime

- Materials: 4-Bromobenzonitrile, hydroxylamine hydrochloride, potassium carbonate, ethanol, water.
- Procedure: a. To a solution of 4-bromobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq). b. Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-6 hours). c. Cool the reaction to room temperature and remove the ethanol under reduced pressure. d. Add water to the residue and collect the resulting precipitate by filtration. Wash the solid with cold water and dry under vacuum to yield 4-bromobenzamidoxime.
- Causality: Potassium carbonate acts as a base to free the hydroxylamine from its hydrochloride salt, allowing it to act as a nucleophile. The nucleophilic addition of hydroxylamine to the nitrile, followed by tautomerization, yields the desired amidoxime.

Step 2: Cyclization to form **3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole**

- Materials: 4-Bromobenzamidoxime, isobutyryl chloride, pyridine, dichloromethane (DCM).

- Procedure: a. Suspend 4-bromobenzamidoxime (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). b. Cool the suspension to 0°C using an ice bath. c. Add pyridine (1.2 eq) to the suspension, followed by the dropwise addition of isobutyryl chloride (1.1 eq). d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the final compound.
- Causality: Pyridine serves as a base to neutralize the HCl generated during the reaction and to facilitate the initial O-acylation of the amidoxime. The resulting O-acyl amidoxime intermediate then undergoes a thermally-driven or base-catalyzed cyclodehydration to form the stable 1,2,4-oxadiazole ring. Using an acyl chloride is highly efficient as it provides a very reactive electrophile for the acylation step.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthetic process.

Caption: Reaction scheme for the synthesis of the target compound.

Potential Therapeutic Applications and Future Directions

While specific biological data for **3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole** is not extensively published, its structural motifs suggest several promising avenues for investigation:

- Oncology: Many 1,2,4-oxadiazole derivatives bearing a halogenated phenyl ring exhibit potent anticancer activity.^[7] This compound would be a prime candidate for screening against various cancer cell lines, particularly those where related structures have shown efficacy.
- Neuroscience: Given the emerging role of 1,2,4-oxadiazoles in targeting CNS disorders like Alzheimer's disease, this compound could be evaluated for activity against key targets such as cholinesterases (AChE, BuChE) or its potential to modulate other neuro-inflammatory pathways.^[4]

- Anti-inflammatory Agents: The scaffold is a known pharmacophore in the development of anti-inflammatory drugs.^[3] Investigations into its ability to inhibit enzymes like COX or modulate inflammatory signaling cascades would be a logical next step.

Future research should focus on a systematic in-vitro screening of this compound against a diverse panel of biological targets to identify its primary mechanism of action, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.

Conclusion

3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole is a synthetically accessible compound built upon a privileged heterocyclic scaffold with immense potential in drug discovery. Its identity is well-defined, and its synthesis can be achieved through reliable and scalable chemical methods. By leveraging the known bioactivities of the 1,2,4-oxadiazole core, this specific derivative represents a valuable building block and a promising candidate for further investigation in pharmaceutical research and development programs.

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